molecular formula C11H9ClN2O B13134560 (6-Chloro-[3,4'-bipyridin]-4-yl)methanol

(6-Chloro-[3,4'-bipyridin]-4-yl)methanol

Cat. No.: B13134560
M. Wt: 220.65 g/mol
InChI Key: NVAGUVHMVNQKBG-UHFFFAOYSA-N
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Description

(6-Chloro-[3,4’-bipyridin]-4-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The presence of a chlorine atom at the 6-position and a hydroxymethyl group at the 4-position of the bipyridine structure makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[3,4’-bipyridin]-4-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of (6-Chloro-[3,4’-bipyridin]-4-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (6-Chloro-[3,4’-bipyridin]-4-yl)aldehyde or (6-Chloro-[3,4’-bipyridin]-4-yl)carboxylic acid.

    Reduction: (6-Chloro-[3,4’-bipyridin]-4-yl)amine or (6-Chloro-[3,4’-bipyridin]-4-yl)methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (6-Chloro-[3,4’-bipyridin]-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Chloro-[3,4’-bipyridin]-4-yl)methanol include:

Uniqueness

What sets (6-Chloro-[3,4’-bipyridin]-4-yl)methanol apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-5-pyridin-4-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2

InChI Key

NVAGUVHMVNQKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CO)Cl

Origin of Product

United States

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